molecular formula C12H9BrIN B8205063 4-bromo-N-(4-iodophenyl)aniline

4-bromo-N-(4-iodophenyl)aniline

Cat. No.: B8205063
M. Wt: 374.01 g/mol
InChI Key: NMMNYLGIDDKTSF-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-iodophenyl)aniline is a halogenated diphenylamine derivative with bromine and iodine substituents at the para positions of its two benzene rings. These compounds are synthesized via copper-catalyzed coupling reactions or direct halogenation of diphenylamine precursors . The molecule adopts a "propeller blade" conformation, with benzene rings inclined at dihedral angles influenced by steric and electronic effects of substituents. Heavy halogen atoms like bromine and iodine significantly impact intermolecular interactions (e.g., halogen-halogen contacts) and crystal packing .

Properties

IUPAC Name

4-bromo-N-(4-iodophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrIN/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMNYLGIDDKTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(4-iodophenyl)aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromoaniline with 4-iodophenylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(4-iodophenyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine or iodine atoms.

    Oxidation Reactions: Quinones or other oxidized derivatives.

    Reduction Reactions: Amines or other reduced derivatives.

Scientific Research Applications

4-Bromo-N-(4-iodophenyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-iodophenyl)aniline involves its interaction with molecular targets through various pathways. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards target molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Halogen-Substituted Analogs
Compound Molecular Formula Dihedral Angle (°) Intermolecular Interactions Key Structural Features
4-Bromo-N-(4-bromophenyl)aniline C₁₂H₉Br₂N 47.32 Br···Br (3.568 Å) Propeller conformation; pitch angles: 18.1°, 31.7°
Dichloro analog C₁₂H₉Cl₂N 56.5 Cl···Cl contacts Larger dihedral angle due to smaller Cl atoms
N-4-(Bromophenyl)-4-nitroaniline C₁₂H₉BrN₂O₂ 44.8 N/A Nitro group introduces electronic asymmetry
4-Bromo-N-(4-iodophenyl)aniline (Hypothetical) C₁₂H₉BrIN ~45–50 (estimated) I···I/Br interactions (expected) Larger iodine atom increases steric hindrance and polarizability

Key Observations :

  • Halogen Size Effects: Larger halogens (e.g., iodine vs. Iodine’s polarizability may also strengthen halogen-halogen interactions compared to Br···Br contacts .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in N-4-(bromophenyl)-4-nitroaniline) alter electron density, affecting molecular planarity and intermolecular forces .
Nitro-Substituted Derivatives
Compound Molecular Formula Melting Point (°C) Solubility Applications
4-Bromo-N-(4-nitrobenzylidene)aniline C₁₃H₁₀BrN₂O₂ 162–163 Soluble in chloroform, dichloromethane Ligand for metal complexes; organic synthesis
4-Bromo-N-(4-nitrophenyl)aniline C₁₂H₉BrN₂O₂ 160–162 Insoluble in water Intermediate in dye/pharmaceutical synthesis

Key Observations :

  • Nitro Group Impact : The nitro group enhances polarity, raising melting points and reducing water solubility. It also facilitates π-π stacking and hydrogen bonding in crystal lattices .
  • Comparison with Iodo Analog: The iodine atom in this compound may reduce melting points compared to nitro derivatives due to weaker dipole interactions but improve solubility in nonpolar solvents.
Alkyl-Substituted Derivatives
Compound Molecular Formula Molecular Weight Structural Features
4-Bromo-N-(4-butylphenyl)-N-(4-bromophenyl)aniline C₂₂H₂₁Br₂N 459.225 Bulky butyl group increases hydrophobicity
4-Bromo-N,N-bis(4-butylphenyl)aniline C₂₆H₃₀BrN 436.437 Symmetric alkyl substitution enhances thermal stability

Key Observations :

  • Steric Effects : Alkyl chains (e.g., butyl) disrupt molecular packing, reducing crystallinity compared to halogenated analogs. This improves processability in polymer applications .
  • Electronic Effects : Alkyl groups are electron-donating, slightly increasing the basicity of the aniline nitrogen compared to halogenated derivatives.
Methoxy-Substituted Analogs
Compound Molecular Formula Key Interactions Applications
4-Bromo-N,N-bis(4-methoxyphenyl)aniline C₁₉H₁₇BrNO₂ O-H···O hydrogen bonds Organic electronics; light-emitting materials

Key Observations :

  • Methoxy Group Role : The methoxy group participates in hydrogen bonding, stabilizing crystal structures. Its electron-donating nature enhances conjugation, making these compounds suitable for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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